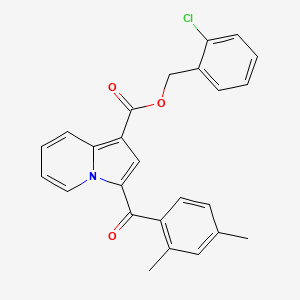![molecular formula C20H23N5O3 B6532957 N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide CAS No. 1021261-04-0](/img/structure/B6532957.png)
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyridazine group, and a cyclopentanecarboxamide group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazole derivatives have been found to exhibit antimicrobial activity . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole have been used as antifungal agents . They have shown significant biological activities against various fungal infections .
Anticancer Activity
Triazole derivatives have also been studied for their potential anticancer activities . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Anti-Inflammatory and Analgesic Activity
Triazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They could potentially be used in the treatment of conditions involving inflammation and pain .
Anticonvulsant Activity
Compounds containing a triazole nucleus have been found to exhibit anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions involving seizures .
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone have been used as antidepressants . They have shown significant biological activities against various mood disorders .
Antihypertensive Activity
Triazole derivatives such as trapidil have been used as antihypertensive agents . They could potentially be used in the treatment of high blood pressure and related conditions .
Antiviral Activity
Triazole derivatives have also been studied for their potential antiviral activities . They could potentially be used in the treatment of various viral infections .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-16-8-6-14(7-9-16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-20(26)15-4-2-3-5-15/h6-11,15H,2-5,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPYVIJJNGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6532874.png)
![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)
![2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532880.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532895.png)
![2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B6532896.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532898.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide](/img/structure/B6532925.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbutanamide](/img/structure/B6532932.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide](/img/structure/B6532936.png)

![4-[(morpholin-4-yl)(phenyl)methyl]morpholine](/img/structure/B6532976.png)